Methoxymagnesium methyl carbonate

Catalog No.
S1497910
CAS No.
4861-79-4
M.F
C3H6MgO4
M. Wt
130.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxymagnesium methyl carbonate

CAS Number

4861-79-4

Product Name

Methoxymagnesium methyl carbonate

IUPAC Name

magnesium;methanolate;methyl carbonate

Molecular Formula

C3H6MgO4

Molecular Weight

130.38 g/mol

InChI

InChI=1S/C2H4O3.CH3O.Mg/c1-5-2(3)4;1-2;/h1H3,(H,3,4);1H3;/q;-1;+2/p-1

InChI Key

PNVKCUSCADAAMP-UHFFFAOYSA-M

SMILES

C[O-].COC(=O)[O-].[Mg+2]

Synonyms

(Hydrogen carbonato)methoxy-magnesium methyl ester; Carbonic acid monomethyl ester magnesium complex; Methoxymagnesium methyl carbonate; Methyl methoxymagnesium carbonate; Stiles’ reagent

Canonical SMILES

C[O-].COC(=O)[O-].[Mg+2]

Catalysis:

  • Carbonylation reactions: MMMCs ability to act as a mild and selective methylating agent makes it valuable in carbonylation reactions. These reactions involve introducing a carbonyl group (C=O) into organic molecules, forming essential building blocks for various chemicals, including carboxylic acids, esters, and pharmaceuticals []. For instance, MMMCs role in the synthesis of valuable aromatic aldehydes and ketones has been demonstrated [].

Materials Science:

  • Synthesis of metal-organic frameworks (MOFs): MMMCs unique reactivity allows for the controlled synthesis of MOFs, a class of porous materials with tunable structures and properties. These materials hold promise for various applications, including gas storage, separation, and catalysis []. Studies have shown that MMMCs can be used to synthesize specific MOFs with desired pore sizes and functionalities [].

Pharmaceutical Research:

  • Organic synthesis of complex molecules: Due to its mild yet efficient methylating properties, MMMCs finds applications in the synthesis of complex organic molecules, including potential drug candidates. Its ability to selectively target specific functional groups within complex molecules makes it a valuable tool for researchers []. For example, MMMCs role in the synthesis of bioactive natural products has been reported [].

Other Applications:

  • Beyond these specific areas, MMMCs unique properties are being explored in various other research fields, including polymer synthesis, biocatalysis, and battery development []. Its potential as a green and sustainable alternative to traditional reagents is also being investigated [].

Methoxymagnesium methyl carbonate is an organomagnesium compound with the chemical formula C4H9MgO3\text{C}_4\text{H}_9\text{MgO}_3. It is classified as a Grignard reagent and is particularly notable for its role as a carboxylating agent in organic synthesis. This compound is also referred to as Stile's reagent, named after its discoverer, and is utilized for introducing carboxyl groups into various organic substrates.

Methoxymagnesium methyl carbonate primarily participates in carboxylation reactions. It can react with various electrophiles, such as carbonyl compounds, to form carboxylic acids. The general reaction can be represented as follows:

RCHO+C4H9MgO3RCOOH+Mg OH X\text{RCHO}+\text{C}_4\text{H}_9\text{MgO}_3\rightarrow \text{RCOOH}+\text{Mg OH X}

where RCHO\text{RCHO} represents an aldehyde or ketone, and X\text{X} is a halogen or other leaving group.

Additionally, it can engage in nucleophilic attacks on carbonyl groups, leading to the formation of stable chelated adducts. This reactivity makes it a valuable tool in the synthesis of complex organic molecules.

Methoxymagnesium methyl carbonate can be synthesized through the reaction of magnesium methanolate with carbon dioxide in methanol. The process typically involves the following steps:

  • Preparation of Magnesium Methanolate: Magnesium metal reacts with methanol to form magnesium methanolate.
  • Carbonation: The magnesium methanolate is then treated with carbon dioxide, leading to the formation of methoxymagnesium methyl carbonate.

This method allows for controlled synthesis conditions and yields high-purity products .

Methoxymagnesium methyl carbonate finds applications primarily in organic synthesis as a carboxylating agent. Its utility includes:

  • Synthesis of Carboxylic Acids: It facilitates the introduction of carboxyl groups into various organic compounds.
  • Alkylation Reactions: It can be used in alkylation reactions involving carbonyl compounds.
  • Research and Development: It serves as a reagent in academic and industrial laboratories for developing new synthetic methodologies.

Interaction studies involving methoxymagnesium methyl carbonate focus on its reactivity with different electrophiles and nucleophiles. Research has shown that it competes with other nucleophiles in reactions, which can influence product distribution. Understanding these interactions is crucial for optimizing synthetic routes and improving yields in organic synthesis .

Methoxymagnesium methyl carbonate shares similarities with other organomagnesium compounds but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

The uniqueness of methoxymagnesium methyl carbonate lies in its specific reactivity profile as a Grignard reagent that allows for efficient carboxylation reactions not readily achievable with other similar compounds .

The discovery of MMC traces back to Martin Stiles and H. L. Finkbeiner in 1959, who pioneered its use as a carboxylating agent. Originally termed "Stiles' reagent," MMC emerged as a non-aqueous alternative to traditional Grignard reagents, offering enhanced stability and selectivity. Early applications focused on α-carboxylation of nitroalkanes and ketones, enabling efficient synthesis of β-keto acids.

Key milestones include:

  • 1959: Stiles demonstrated MMC's utility in carboxylating active methylene groups.
  • 1976: Eaborn's work on arylstannanes laid groundwork for intramolecular Stille-Kelly couplings, indirectly expanding MMC's role in palladium-catalyzed reactions.
  • 1997: Alkylation protocols using MMC-activated ketones were refined, broadening its scope in medicinal chemistry.

Classical Preparation via Magnesium Methoxide and CO₂

The classical synthesis of methoxymagnesium methyl carbonate involves a two-stage reaction between magnesium methoxide and carbon dioxide in a dimethylformamide (DMF) solvent system [1] [3]. The procedure, first detailed by Balasubrahmanyam and Balasubramanian, begins with the preparation of magnesium methoxide through the reaction of magnesium ribbon with anhydrous methanol under a nitrogen atmosphere. Hydrogen gas evolves during this exothermic reaction, necessitating controlled cooling to moderate the process [3].

Following methoxide formation, excess methanol is distilled under reduced pressure to yield a paste-like suspension. Anhydrous DMF is introduced, and carbon dioxide is bubbled through the mixture, resulting in an exothermic reaction that dissolves the suspended methoxide. The final product, assumed to adopt the formula MeOMgOCO₂Me·(CO₂)ₙ (where n depends on temperature and solvent), forms as a clear solution [1]. Key parameters include:

Reaction ComponentQuantityRole
Magnesium ribbon40.0 gMetal source
Anhydrous methanol600 mLAlkoxide precursor
DMF700 mLSolvent/CO₂ carrier
Carbon dioxideSaturatedCarboxylation agent

This method achieves high reproducibility, with yields dependent on strict adherence to anhydrous conditions and CO₂ saturation [3].

Solvent System Optimization for MMC Formation

Dimethylformamide (DMF) remains the solvent of choice due to its high polarity, boiling point (153°C), and ability to solubilize both magnesium methoxide and carbon dioxide [1]. The solvent’s aprotic nature prevents undesired side reactions, while its capacity to stabilize reactive intermediates ensures efficient carboxylation.

Alternative solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) have been explored but often result in lower yields due to:

  • Reduced CO₂ solubility.
  • Competitive coordination with magnesium, inhibiting methoxide activation.

Optimization studies highlight DMF’s role in facilitating the in situ formation of methoxymagnesium methyl carbonate, with reaction efficiency directly correlating to solvent purity. Anhydrous DMF (<50 ppm H₂O) is critical to prevent hydrolysis of the magnesium intermediate [1].

Modern Synthetic Routes and Modifications

Recent advancements focus on streamlining the classical protocol. For instance, substituting bulk magnesium with pre-activated magnesium turnings reduces reaction initiation time, while continuous CO₂ sparging systems enhance gas-liquid mixing efficiency [1]. Emerging approaches also explore:

  • Microwave-assisted synthesis: Accelerating methoxide formation through dielectric heating.
  • Flow chemistry: Enabling large-scale production via continuous reactors with integrated gas handling.

Notably, the core reaction mechanism remains unchanged, as the cooperative action of magnesium, CO₂, and DMF is irreplaceable for product formation [2].

Industrial Production Considerations

Scaling methoxymagnesium methyl carbonate synthesis necessitates addressing:

ChallengeLab-Scale SolutionIndustrial Adaptation
Hydrogen gas managementVenting via oil traps [3]Catalytic converters/flare systems
CO₂ introductionBatch spargingHigh-pressure continuous feed
Solvent recoveryRotary evaporationFractional distillation towers

Industrial processes prioritize DMF recycling to offset costs, given its market price (~$95/100 mL) [1]. Additionally, automated monitoring systems ensure consistent CO₂ saturation and temperature control, critical for maintaining product uniformity in multi-ton batches.

Hydrogen Bond Acceptor Count

4

Exact Mass

130.0116504 g/mol

Monoisotopic Mass

130.0116504 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4861-79-4

General Manufacturing Information

Magnesium, methoxy(monomethyl carbonato-.kappa.O')-: ACTIVE

Dates

Modify: 2023-08-15

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